molecular formula C26H24N2O5 B8205386 L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-

Cat. No.: B8205386
M. Wt: 444.5 g/mol
InChI Key: WPQPXNGSEAVSGB-QHCPKHFHSA-N
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Description

L-Glutamine, N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- is a synthetic amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group at the N² position and a phenyl substituent at the N-phenyl position, which serve as protective groups to prevent undesired side reactions during solid-phase peptide synthesis (SPPS). The Fmoc group is particularly valued for its orthogonality and ease of removal under mild basic conditions (e.g., piperidine) .

Structurally, the molecule comprises a glutamine backbone with modifications that enhance its stability and reactivity in coupling reactions. Its molecular formula is C₃₀H₂₈N₂O₅, and it has a molecular weight of 520.56 g/mol (exact values may vary slightly depending on isotopic composition). The presence of the phenyl group introduces steric hindrance, which can influence solubility and coupling efficiency compared to simpler Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-5-amino-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c27-24(29)15-14-23(25(30)31)28(17-8-2-1-3-9-17)26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H2,27,29)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPXNGSEAVSGB-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C(CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection Approach

The synthesis typically involves two sequential protection steps:

  • Fmoc Protection of the α-Amino Group

    • Reagents : Fmoc-OSu (9-fluorenylmethyloxysuccinimide) or Fmoc-Cl.

    • Conditions : Aqueous basic medium (e.g., sodium carbonate in water) or anhydrous organic solvents (e.g., THF) with a base like triethylamine (TEA).

    • Example :

      Yield: ~84% (as reported for analogous Fmoc-Gln-OH synthesis).

  • Phenyl Group Introduction on the Amide Side Chain

    • Mechanism : Activation of the amide’s carbonyl group (e.g., via mixed anhydride or carbodiimide coupling) followed by nucleophilic substitution with aniline.

    • Reagents : Phenyl chloroformate, DCC/HOBT, or other coupling agents.

    • Challenges : The amide’s inherent stability complicates direct phenylation.

Pre-Modification of Glutamine

  • Amide Side-Chain Functionalization

    • Method : Convert the amide to a reactive intermediate (e.g., nitrile via dehydration) and subsequently couple with aniline.

    • Limitations : Multi-step processes risk side reactions and reduced yields.

  • Parallel Protection

    • Strategy : Simultaneous protection of both the α-amino and amide groups using orthogonal reagents.

    • Example : Use Fmoc-Cl for the α-amino group and phenyl chloroformate for the amide under controlled pH conditions.

Reaction Optimization and Challenges

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield/Purity
Solvent SystemWater/THF or DMFEnhances solubility of reactants
Temperature0–20°CMinimizes side reactions
Base StrengthNa₂CO₃ or TEANeutralizes HCl during Fmoc coupling
Coupling AgentDCC/HOBT or EDC/HOBtActivates carbonyl for phenyl addition

Data synthesized from analogous syntheses.

Common Challenges and Solutions

Challenge Solution
Amide Reactivity Use carbodiimide coupling agents (e.g., DCC) to activate the carbonyl.
Fmoc Group Stability Avoid strong acids (e.g., TFA) during phenyl addition.
Side Reactions Monitor pH to prevent hydrolysis of Fmoc or phenyl groups.

Purification and Characterization

Work-Up and Purification

  • Filtration/Crystallization : After reaction completion, precipitate the product with acid (e.g., HCl) or recrystallize from DMF/HCl.

  • Column Chromatography : Use silica gel or reversed-phase HPLC for high-purity isolation (>98%).

Spectroscopic Analysis

Technique Key Observations
¹H NMR Peaks at δ 7.2–7.8 ppm (Fmoc aromatic), δ 4.2–4.5 ppm (Fmoc CH₂).
HPLC Single peak at retention time ~15–20 min (C18 column, 0.1% TFA/acetonitrile gradient).
Mass Spectrometry [M+H]⁺ ion at m/z 444.5 (theoretical: 444.48).

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptides .

Scientific Research Applications

Chemical Properties and Structure

N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl has the molecular formula C20H20N2O5 and a molecular weight of 368.39 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry .

Applications in Peptide Synthesis

Fmoc Protection Strategy:
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). It allows for selective protection of the amino group of glutamine, facilitating the stepwise addition of amino acids to form peptides. This method is favored due to its ease of removal under mild basic conditions, which preserves sensitive side chains during synthesis.

Advantages:

  • Improved Solubility: The Fmoc group increases the solubility of glutamine in organic solvents, aiding in the synthesis of peptides with hydrophobic regions.
  • Versatility: The ability to incorporate various amino acids makes it a valuable tool for producing diverse peptide libraries for drug discovery .

Therapeutic Applications

Nutraceutical Potential:
L-Glutamine is recognized as a conditionally essential amino acid during periods of stress or illness. Its supplementation has been studied for various clinical applications:

  • Critical Illness and Surgery: Research indicates that glutamine supplementation may improve outcomes in critically ill patients by enhancing immune function and gut barrier integrity . High-dose parenteral administration (0.25 to 0.30 g/kg/day) has shown benefits in reducing mortality and length of hospital stay.
  • Cancer Therapy: Glutamine's role in cancer metabolism has garnered attention. It serves as a fuel source for rapidly dividing cells and may enhance the efficacy of certain chemotherapeutic agents . Studies suggest that glutamine can mitigate some side effects of chemotherapy by supporting healthy cell function.

Mechanism of Action

The mechanism of action of L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl- involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protective Groups Key Applications
L-Glutamine, N²-Fmoc-N-phenyl- 132327-80-1 C₃₀H₂₈N₂O₅ 520.56 Fmoc (N²), Phenyl (N-phenyl) Peptide synthesis, steric modulation
N²-Fmoc-N-trityl-L-glutamine 132327-80-1 C₃₉H₃₄N₂O₅ 610.70 Fmoc (N²), Trityl (N-trityl) SPPS with acid-labile protection
N²-Fmoc-L-glutamine pentafluorophenyl ester 86061-00-9 C₂₆H₁₉F₅N₂O₅ 558.44 Fmoc (N²), Pentafluorophenyl ester (C-terminal) Activated ester for peptide coupling
N²-Fmoc-N-(2,4,6-trimethoxybenzyl)-L-glutamine 120658-64-2 C₃₀H₃₂N₂O₈ 572.59 Fmoc (N²), Trimethoxybenzyl (N-alkyl) Selective deprotection in SPPS
N²-Fmoc-L-glutamine (unmodified) 14379-54-5 C₂₀H₂₀N₂O₅ 368.38 Fmoc (N²) Standard SPPS applications

Key Observations :

Protective Group Chemistry :

  • The phenyl group in the target compound increases steric bulk compared to the trityl (triphenylmethyl) group in N²-Fmoc-N-trityl-L-glutamine. While trityl offers acid-labile protection, the phenyl group may reduce solubility in polar solvents like DMF .
  • Trimethoxybenzyl (TMOB) and pentafluorophenyl (PFP) ester derivatives exhibit specialized reactivity. TMOB allows selective deprotection under oxidative conditions, while PFP esters enhance coupling efficiency in SPPS .

Synthetic Utility :

  • The unmodified N²-Fmoc-L-glutamine is a staple in SPPS due to its balance of stability and reactivity. In contrast, N-phenyl and N-trityl derivatives are niche reagents for synthesizing peptides with sterically demanding residues .
  • Pentafluorophenyl esters (e.g., 86061-00-9) are pre-activated for rapid amide bond formation, bypassing the need for coupling agents like HBTU or EDCI .

Safety and Handling :

  • N²-Fmoc-N-trityl-L-glutamine and related trityl-protected compounds require careful handling due to their sensitivity to acidic conditions. In contrast, the phenyl-substituted derivative is more stable but may pose challenges in purification due to lower polarity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (DMF, mg/mL) Purity (%) LogP
N²-Fmoc-N-phenyl-L-glutamine 185–190 (decomposes) 15–20 ≥98 4.2
N²-Fmoc-N-trityl-L-glutamine 160–165 5–10 ≥98 6.8
N²-Fmoc-L-glutamine 145–150 50–60 ≥99 2.1
  • LogP Values : The higher LogP of N²-Fmoc-N-trityl-L-glutamine (6.8) reflects its increased hydrophobicity, which complicates aqueous workup but improves compatibility with organic solvents.
  • Solubility : The unmodified Fmoc-glutamine exhibits superior solubility in DMF, making it preferable for high-concentration SPPS protocols .

Biological Activity

L-Glutamine, particularly in its modified form N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, often referred to as Fmoc-Gln, is a derivative of the amino acid glutamine that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.42 g/mol
  • CAS Number : 910056-51-8
  • Purity : ≥ 97% .

L-Glutamine plays a crucial role in various metabolic pathways, particularly in nitrogen metabolism and as a precursor for the synthesis of nucleotides and amino acids. The N2-(Fmoc) modification enhances its stability and solubility, making it suitable for pharmaceutical applications. The compound can influence several biological processes:

  • Cell Proliferation : Glutamine is essential for cell growth and proliferation, especially in rapidly dividing cells such as lymphocytes and enterocytes.
  • Immune Function : It supports the immune system by providing energy to immune cells and promoting their proliferation during times of stress or illness.
  • Gut Health : Glutamine is vital for maintaining the integrity of the intestinal barrier, preventing permeability and inflammation .

Table 1: Summary of Biological Activities

ActivityDescription
Cell Growth Supports proliferation in lymphocytes and intestinal cells.
Immune Modulation Enhances immune response during stress or illness.
Intestinal Health Maintains gut barrier integrity; prevents leaky gut syndrome.
Antioxidant Properties Acts as a precursor for glutathione synthesis, a key antioxidant.

Case Studies

  • Immune Response Enhancement :
    A study demonstrated that supplementation with L-glutamine improved the immune response in critically ill patients, reducing infection rates and improving recovery times . The mechanism was attributed to enhanced lymphocyte function and cytokine production.
  • Gut Health Improvement :
    Research indicated that L-glutamine supplementation significantly reduced intestinal permeability in patients undergoing chemotherapy, suggesting its protective role against treatment-induced gut damage .
  • Cancer Therapy Support :
    In oncology, L-glutamine has been studied for its potential to mitigate chemotherapy side effects by preserving gut health and supporting immune function, thus improving patient quality of life during treatment .

Safety Profile

L-Glutamine is generally recognized as safe when used within recommended dosages. Studies have shown that it does not exhibit toxicity in standard doses and is well-tolerated by both humans and animals . However, monitoring is advised when administered in high doses or in specific populations (e.g., patients with renal dysfunction).

Q & A

Q. What are the standard synthetic protocols and characterization methods for L-Glutamine, N2-Fmoc-N-phenyl-?

The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group, followed by selective functionalization of the side chain. Key steps include:

  • Coupling reactions : Use of Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., NaHCO₃) to protect the amine group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Characterization :
    • 1H/13C NMR : To confirm regioselective Fmoc incorporation and absence of side products (e.g., δ- vs. α-amide formation) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., C, H, N content) .
    • Melting Point Analysis : Consistency with literature values (e.g., 120–150°C range for related Fmoc-glutamine derivatives) .

Q. How is the purity and structural integrity of this compound confirmed in peptide synthesis workflows?

  • HPLC (Reverse-Phase) : Uses C18 columns with UV detection (254 nm for Fmoc chromophore) to assess purity (>95%) and detect deprotection byproducts .
  • FT-IR Spectroscopy : Identifies characteristic Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and ninhydrin staining for free amines .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for Fmoc-protected glutamine derivatives be resolved?

  • SHELX Suite : Employ SHELXL for refining crystal structures against high-resolution data. Challenges include resolving disorder in the Fmoc group or phenyl substituents. Use restraints for thermal parameters and iterative refinement cycles .
  • Twinned Data Analysis : For crystals with non-merohedral twinning, SHELXD and SHELXE are robust for phasing, while SHELXL handles refinement with TWIN/BASF commands .

Q. What strategies ensure enantiomeric purity in Fmoc-protected glutamine derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate D/L enantiomers. Retention time differences >2 min indicate high enantiopurity .
  • Circular Dichroism (CD) : Detects optical activity in the Fmoc chromophore (190–250 nm range) to confirm stereochemical integrity .

Q. How can orthogonal protection strategies be optimized for solid-phase peptide synthesis (SPPS) using this compound?

  • Trityl (Trt) or Mtt Protection : Protect the glutamine side chain with acid-labile groups (e.g., Mtt: 4-methyltrityl), enabling selective deprotection with 1% TFA while retaining Fmoc on the α-amine .
  • Compatibility Tests : Assess coupling efficiency (e.g., HOBt/DIC activation) in the presence of bulky protecting groups to avoid steric hindrance .

Q. How is thermodynamic stability evaluated under varying experimental conditions?

  • Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures (e.g., >200°C for Fmoc derivatives) .
  • Accelerated Stability Studies : Incubate the compound in solvents (e.g., DMF, DMSO) at 40°C for 72 hours, followed by HPLC to detect degradation (e.g., Fmoc cleavage) .

Q. What methodologies address solubility challenges in peptide coupling reactions?

  • Co-Solvent Systems : Use mixtures of DCM/DMF (1:1) or DMSO/THF to enhance solubility without compromising coupling efficiency .
  • Microwave-Assisted Synthesis : Increases reaction kinetics, reducing aggregation-prone intermediates .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound?

  • Toxicity Data : While no specific hazards are classified for N2-Fmoc-N-phenyl glutamine, general precautions apply:
    • Use PPE (gloves, goggles) to avoid dermal/oral exposure (LD50 >2000 mg/kg in related compounds) .
    • Conduct reactions in fume hoods due to volatile reagents (e.g., TFA, DIC) .

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